molecular formula C10H15F2NO2 B12230898 [1-(3,3-Difluorocyclobutanecarbonyl)pyrrolidin-2-yl]methanol

[1-(3,3-Difluorocyclobutanecarbonyl)pyrrolidin-2-yl]methanol

Cat. No.: B12230898
M. Wt: 219.23 g/mol
InChI Key: JSRVBCKHCRBQOD-UHFFFAOYSA-N
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Description

[1-(3,3-Difluorocyclobutanecarbonyl)pyrrolidin-2-yl]methanol: is a synthetic organic compound characterized by the presence of a difluorocyclobutane ring attached to a pyrrolidine ring, with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,3-Difluorocyclobutanecarbonyl)pyrrolidin-2-yl]methanol typically involves the following steps:

    Formation of the Difluorocyclobutane Ring: This can be achieved through the reaction of a suitable precursor with a fluorinating agent under controlled conditions.

    Attachment of the Pyrrolidine Ring: The difluorocyclobutane intermediate is then reacted with a pyrrolidine derivative to form the desired compound.

    Introduction of the Methanol Group: The final step involves the addition of a methanol group to the pyrrolidine ring, which can be done using standard organic synthesis techniques.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which [1-(3,3-Difluorocyclobutanecarbonyl)pyrrolidin-2-yl]methanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    [1-(3,3-Difluorocyclobutanecarbonyl)pyrrolidin-2-yl]methanol: Unique due to the presence of both difluorocyclobutane and pyrrolidine rings.

    [1-(3,3-Difluorocyclobutanecarbonyl)pyrrolidin-2-yl]ethanol: Similar structure but with an ethanol group instead of methanol.

    [1-(3,3-Difluorocyclobutanecarbonyl)pyrrolidin-2-yl]amine: Similar structure but with an amine group instead of methanol.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H15F2NO2

Molecular Weight

219.23 g/mol

IUPAC Name

(3,3-difluorocyclobutyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone

InChI

InChI=1S/C10H15F2NO2/c11-10(12)4-7(5-10)9(15)13-3-1-2-8(13)6-14/h7-8,14H,1-6H2

InChI Key

JSRVBCKHCRBQOD-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2CC(C2)(F)F)CO

Origin of Product

United States

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